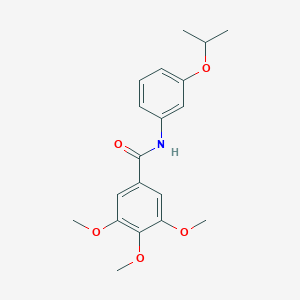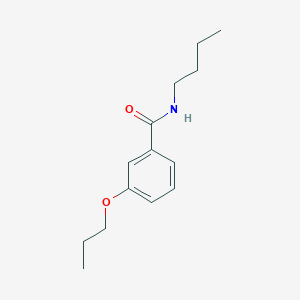![molecular formula C19H21NO5 B268299 N-[2-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B268299.png)
N-[2-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide, also known as APTM, is a chemical compound that has been studied for its potential therapeutic applications. APTM belongs to the class of compounds known as benzamides, which have been shown to have various biological activities.
Wirkmechanismus
The mechanism of action of N-[2-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer cell growth. N-[2-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators, and to activate the AMPK signaling pathway, which is involved in the regulation of cell growth and metabolism.
Biochemical and Physiological Effects:
N-[2-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha, and to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. N-[2-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide in lab experiments is its potential therapeutic applications. N-[2-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for further research. However, one limitation of using N-[2-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide is its low solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on N-[2-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide. One area of research could be to further investigate its mechanism of action and identify its molecular targets. Another area of research could be to study the potential of N-[2-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide in combination with other anti-inflammatory or anti-tumor agents. Additionally, further studies could be conducted to assess the safety and efficacy of N-[2-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide in animal models and in clinical trials.
Synthesemethoden
The synthesis of N-[2-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide involves the reaction of 3,4,5-trimethoxybenzoic acid with allyl bromide and triethylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The resulting product is then treated with 2-aminophenol to form N-[2-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide. The purity of the product can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-[2-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. N-[2-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide has been tested in vitro and in vivo for its potential to inhibit the growth of cancer cells, and has shown promising results.
Eigenschaften
Produktname |
N-[2-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide |
|---|---|
Molekularformel |
C19H21NO5 |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
3,4,5-trimethoxy-N-(2-prop-2-enoxyphenyl)benzamide |
InChI |
InChI=1S/C19H21NO5/c1-5-10-25-15-9-7-6-8-14(15)20-19(21)13-11-16(22-2)18(24-4)17(12-13)23-3/h5-9,11-12H,1,10H2,2-4H3,(H,20,21) |
InChI-Schlüssel |
NGXGBTGFYAZHOL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2OCC=C |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B268216.png)

![3-propoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268220.png)
![2,4-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268225.png)
![2,4-dichloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268226.png)
![N-{4-[(dipropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B268227.png)
![N-{3-[(2-methoxyethyl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B268228.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268229.png)

![2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268231.png)
![2-[(2-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B268232.png)


![3-isobutoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B268239.png)